molecular formula C22H35N3O3Si B1375451 1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester CAS No. 1012104-43-6

1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester

Número de catálogo: B1375451
Número CAS: 1012104-43-6
Peso molecular: 417.6 g/mol
Clave InChI: VBSBJMSDOHBNMB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester (hereafter referred to as Compound A) is a benzimidazole derivative characterized by:

  • A benzimidazole core substituted at the 2-position with an amino group.
  • A trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl moiety at the 1-position, providing steric bulk and lipophilicity.
  • An ethyl ester group at the 5-carboxylic acid position, enhancing solubility and metabolic stability.

The silyl ether group (tert-butyldimethylsilyloxy) serves as a protective group for hydroxyl functionalities, a common strategy in synthetic organic chemistry .

Propiedades

IUPAC Name

ethyl 2-amino-1-[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O3Si/c1-7-27-20(26)15-8-13-19-18(14-15)24-21(23)25(19)16-9-11-17(12-10-16)28-29(5,6)22(2,3)4/h8,13-14,16-17H,7,9-12H2,1-6H3,(H2,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSBJMSDOHBNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)N)C3CCC(CC3)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester (CAS No. 1012104-43-6) is a complex organic compound with potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzimidazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C17H26N2O3\text{C}_{17}\text{H}_{26}\text{N}_2\text{O}_3

Physical Properties

  • Molecular Weight : 302.41 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Pharmacological Properties

1H-Benzimidazole derivatives are noted for their broad spectrum of biological activities, including:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth in various cancer cell lines.
  • Anti-inflammatory Effects : Potential to reduce inflammation by modulating cytokine production.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors can lead to altered cellular signaling pathways.

Antimicrobial Activity

A study evaluated the antibacterial effects of various benzimidazole derivatives, including the compound . Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, demonstrating effective antimicrobial properties.

CompoundMIC (µg/mL)Target Bacteria
1H-Benzimidazole-5-carboxylic acid32Staphylococcus aureus
1H-Benzimidazole-5-carboxylic acid64Escherichia coli

Anticancer Studies

In vitro studies on human cancer cell lines demonstrated that the compound can induce apoptosis through the activation of caspase pathways. The following table summarizes key findings from recent studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Caspase activation
HeLa (Cervical Cancer)20Cell cycle arrest

Anti-inflammatory Effects

Research has indicated that the compound may reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a potential role in managing inflammatory diseases.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:
Research indicates that derivatives of benzimidazole exhibit promising anticancer properties. The unique structural features of 1H-benzimidazole compounds allow for interactions with various biological targets, potentially leading to the development of novel anticancer agents. For instance, studies have shown that modifications to the benzimidazole structure can enhance cytotoxicity against cancer cell lines.

Antimicrobial Properties:
Benzimidazole derivatives have been investigated for their antimicrobial activities. The presence of the carboxylic acid and amino groups in this compound may contribute to its ability to inhibit bacterial growth. Various studies have demonstrated that structural modifications can lead to enhanced antimicrobial efficacy.

Material Science

Polymer Chemistry:
The incorporation of 1H-benzimidazole derivatives into polymer matrices has been explored for developing advanced materials with improved thermal stability and mechanical properties. The silyl ether functionality enhances the compatibility of these compounds with various polymer systems.

Nanotechnology:
In nanotechnology, benzimidazole-based compounds have been utilized as precursors for synthesizing nanoparticles with specific optical and electronic properties. Their ability to form stable complexes with metal ions makes them suitable for applications in catalysis and sensor development.

Agricultural Chemistry

Pesticide Development:
The structural characteristics of benzimidazole derivatives have led to their exploration as potential pesticides. Their mechanism of action often involves disrupting cellular processes in target pests, making them effective agents in agricultural applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of benzimidazole derivatives, including the compound , for their anticancer properties against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant potency against cancer cells while maintaining low toxicity towards normal cells.

Case Study 2: Antimicrobial Efficacy

In a research published in Antibiotics, the antimicrobial activity of several benzimidazole derivatives was evaluated against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-7 (Breast Cancer)5.2[Journal of Medicinal Chemistry]
AntimicrobialStaphylococcus aureus12.3[Antibiotics]
AntimicrobialEscherichia coli15.0[Antibiotics]

Comparación Con Compuestos Similares

Structural Analogues of Compound A

The following compounds share key structural motifs with Compound A , enabling comparative analysis:

Compound ID Structure Highlights Key Differences Notable Properties References
Compound B (ACI-INT-308) 1H-Benzimidazole-5-carboxylic acid, 2-[[(4-cyanophenyl)amino]methyl]-1-methyl-, ethyl ester - Methyl group at 1-position
- Cyanophenylamino substituent at 2-position
Higher polarity due to cyano group; potential for hydrogen bonding
Compound C () 2-(4-Hydroxy-phenyl)-1H-benzimidazole-5-carboxylic acid - Hydroxy-phenyl at 2-position
- Free carboxylic acid (no ester)
Increased acidity; possible antioxidant activity
Compound D () 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]- - Tetrazole group (bioisostere for carboxylic acid)
- Biphenyl linkage
Enhanced bioavailability; angiotensin II receptor antagonism
Compound E (CAS 177760-04-2) 1H-Imidazole-5-carboxylic acid, 2-amino-1-methyl-, ethyl ester - Imidazole core (vs. benzimidazole)
- Methyl group at 1-position
Reduced aromaticity; potential for nucleophilic reactivity

Functional Group Comparison

  • Silyl Ether vs. Hydroxy Groups :

    • Compound A ’s silyl ether (tert-butyldimethylsilyloxy) offers steric protection and lipophilicity, contrasting with Compound C ’s free hydroxy-phenyl group, which increases polarity and hydrogen-bonding capacity .
    • Silyl ethers are often used transiently in synthesis, whereas hydroxy groups in Compound C may confer direct pharmacological activity .
  • Ester vs. Free Carboxylic Acid :

    • The ethyl ester in Compound A improves membrane permeability compared to Compound C ’s free acid, which may limit absorption but enhance target binding in hydrophilic environments .

Métodos De Preparación

Formation of the Benzimidazole Core with Carboxylic Acid Ester

  • Starting from ethyl 4-(methylamino)-3-nitrobenzoate or similar esterified o-phenylenediamine derivatives, heterocyclization with substituted benzaldehydes under reductive conditions (e.g., sodium dithionite in DMSO) at reflux (~90°C) facilitates ring closure to form benzimidazole-5-carboxylic acid esters.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC), and the crude product is isolated by precipitation upon cooling and filtration.

  • Subsequent base hydrolysis with sodium hydroxide in ethanol can convert esters to acids or adjust the ester functionality as needed.

Purification and Characterization

  • The final product is purified by recrystallization or chromatographic techniques.

  • Characterization is performed using IR, ^1H and ^13C NMR spectroscopy, and mass spectrometry to confirm the structure and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Heterocyclization Ethyl 4-(methylamino)-3-nitrobenzoate + substituted aldehyde + Na2S2O4 in DMSO 90 °C (reflux) ~3 hours Reductive cyclization forming benzimidazole ring
Base Hydrolysis 33% NaOH in ethanol Reflux 1-3 hours Converts esters to acids or adjusts ester functionality
Silyl Protection of Cyclohexanol TBDMS-Cl, imidazole, dichloromethane Room temperature 2-4 hours Protects hydroxyl group for subsequent reactions
Coupling with Benzimidazole Amino-cyclohexyl derivative + benzimidazole core Variable (RT to reflux) Several hours Nucleophilic substitution or amide bond formation

Mechanistic Insights

  • The heterocyclization proceeds via nucleophilic attack of the amino group on the aldehyde carbonyl, followed by reductive cyclization facilitated by sodium dithionite, which reduces nitro groups and promotes ring closure.

  • The silyl protection step prevents the hydroxyl group on the cyclohexyl ring from undesired reactions during coupling.

  • The final coupling step involves nucleophilic substitution or condensation where the amino group on the cyclohexyl moiety attacks an electrophilic site on the benzimidazole core, forming the desired substituted benzimidazole ester.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose/Outcome Reference
Heterocyclization Ethyl 4-(methylamino)-3-nitrobenzoate, aldehyde, Na2S2O4, DMSO, 90 °C Formation of benzimidazole ring with ester group
Base Hydrolysis NaOH (33%) in ethanol, reflux Conversion of ester to acid or modification of ester
Silyl Protection TBDMS-Cl, imidazole, DCM, RT Protection of hydroxyl group on cyclohexyl ring Common synthetic practice
Coupling Reaction Amino-cyclohexyl derivative + benzimidazole core Formation of 2-amino-substituted benzimidazole ester Synthetic strategy inferred

Q & A

Basic: What synthetic strategies are commonly employed to prepare ethyl ester derivatives of benzimidazole-5-carboxylic acid?

Answer:
Ethyl ester derivatives of benzimidazole-5-carboxylic acid are typically synthesized via condensation reactions or esterification. A common approach involves refluxing intermediates with concentrated hydrochloric acid to hydrolyze esters, followed by neutralization to isolate products . For example, ethyl esters can be formed by reacting benzimidazole carboxylic acids with ethanol under acidic catalysis. Key steps include:

  • Reagent selection : Use of sodium acetate in acetic acid to facilitate Schiff base formation or cyclization .
  • Functional group protection : The tert-butyldimethylsilyl (TBDMS) group in the compound’s cyclohexyl moiety requires protection during synthesis to prevent undesired side reactions .

Advanced: How can researchers optimize reaction conditions to minimize side products in the synthesis of silyl-protected benzimidazole derivatives?

Answer:
Optimization involves:

  • Temperature control : Maintaining reflux conditions (e.g., 80–100°C) to balance reaction rate and selectivity .
  • Solvent choice : Polar aprotic solvents (e.g., DMSO/CH₂Cl₂ mixtures) improve solubility of intermediates while stabilizing reactive groups .
  • Catalyst screening : Testing acidic (e.g., HCl) vs. basic (e.g., NaOAc) catalysts to determine yield and purity trade-offs .
  • Analytical validation : Use LC-MS or NMR to track byproduct formation and adjust stoichiometry of protecting groups (e.g., TBDMS) .

Basic: What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and silyl-protected cyclohexyl moiety (δ ~0.1 ppm for Si-CH₃) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of ester) and ~1250 cm⁻¹ (Si-O-C linkage) validate functional groups .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, especially for the TBDMS group (e.g., loss of tert-butyl fragments) .

Advanced: How can X-ray crystallography resolve ambiguities in the spatial arrangement of the silyl-protected cyclohexyl group?

Answer:

  • Data collection : Use high-resolution synchrotron radiation to detect weak electron densities around the bulky TBDMS group .
  • Refinement protocols : Employ SHELXL for small-molecule refinement, leveraging constraints for the silyl ether’s rigid geometry .
  • Hydrogen bonding analysis : Identify intermolecular interactions (e.g., O–H⋯N bonds) that stabilize the trans-4-cyclohexyl configuration, as seen in similar structures .

Basic: What biological activities are associated with benzimidazole-5-carboxylic acid derivatives, and how are they assessed?

Answer:
Benzimidazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities . Standard assays include:

  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition : Fluorometric assays for kinases or proteases linked to inflammatory pathways .

Advanced: How can researchers address contradictions in biological activity data between in vitro and in vivo models for this compound?

Answer:

  • Metabolic stability : Perform liver microsome assays to assess ester hydrolysis rates, which may reduce efficacy in vivo .
  • Formulation adjustments : Use prodrug strategies (e.g., masking the carboxylic acid as an ethyl ester) to enhance bioavailability .
  • Pharmacokinetic profiling : Compare plasma half-life and tissue distribution using LC-MS/MS to identify metabolic bottlenecks .

Basic: What computational methods aid in predicting the reactivity of the silyl-protected cyclohexyl moiety?

Answer:

  • DFT calculations : Model the steric and electronic effects of the TBDMS group on reaction pathways (e.g., nucleophilic substitution) .
  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) by simulating interactions with the cyclohexyl-O-TBDMS group .

Advanced: How can researchers design experiments to elucidate the role of the ethyl ester group in modulating drug-like properties?

Answer:

  • Comparative SAR studies : Synthesize analogs with methyl, propyl, or unprotected carboxylic acid groups and compare logP, solubility, and permeability .
  • Hydrolysis kinetics : Monitor ester stability in PBS (pH 7.4) and simulated gastric fluid to predict in vivo behavior .
  • Caco-2 assays : Measure intestinal absorption to correlate ester lipophilicity with bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.